molecular formula C19H19NO4 B14746617 3-benzoyl-2,2-dimethyl-4-phenyl-oxazolidine-5-carboxylic acid;(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

3-benzoyl-2,2-dimethyl-4-phenyl-oxazolidine-5-carboxylic acid;(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Cat. No.: B14746617
M. Wt: 325.4 g/mol
InChI Key: AQOXAQNPPJHPAD-UHFFFAOYSA-N
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Description

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its unique structural features, which include a benzoyl group, a dimethyl group, and a phenyl group attached to an oxazolidine ring. The stereochemistry of the compound is defined by the (4S,5R) configuration, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid typically involves the enantioselective ring-opening of cyclic acid anhydrides. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application, but it often involves the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups.

Properties

IUPAC Name

3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOXAQNPPJHPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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